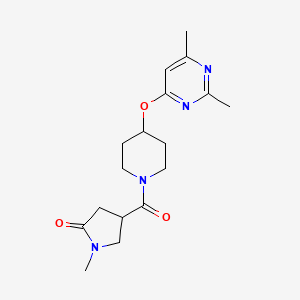

4-(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)-1-methylpyrrolidin-2-one

Description

Properties

IUPAC Name |

4-[4-(2,6-dimethylpyrimidin-4-yl)oxypiperidine-1-carbonyl]-1-methylpyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N4O3/c1-11-8-15(19-12(2)18-11)24-14-4-6-21(7-5-14)17(23)13-9-16(22)20(3)10-13/h8,13-14H,4-7,9-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEIRCWTZCAJQMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)C3CC(=O)N(C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)-1-methylpyrrolidin-2-one is a complex organic molecule notable for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 376.46 g/mol. It features multiple functional groups, including a pyrimidine ring, a piperidine ring, and a pyrrolidinone moiety.

| Property | Value |

|---|---|

| Molecular Formula | C22H24N4O2 |

| Molecular Weight | 376.46 g/mol |

| IUPAC Name | 4-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl-(4-pyrrol-1-ylphenyl)methanone |

Pharmacological Activity

Research indicates that this compound may exhibit significant biological activity through various mechanisms:

1. Muscarinic Receptor Modulation

The compound has been studied for its interaction with muscarinic receptors, particularly M4 receptors, which are implicated in neurological diseases. Antagonists targeting these receptors can potentially alleviate symptoms associated with conditions like schizophrenia and Alzheimer's disease .

2. Antioxidant Properties

Studies have shown that derivatives of pyrimidine compounds often possess antioxidant activity. This is crucial in mitigating oxidative stress-related cellular damage, which is linked to various chronic diseases .

3. Neuroprotective Effects

Preliminary research suggests that the compound may have neuroprotective effects, potentially through the inhibition of neuroinflammatory pathways. This could make it a candidate for further investigation in neurodegenerative disease models .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds or derivatives:

Study 1: Muscarinic Receptor Antagonism

A study demonstrated that similar compounds effectively antagonized M4 receptors in vitro, leading to improved cognitive function in animal models of Alzheimer's disease. The results indicated that selective targeting of these receptors could enhance memory performance without significant side effects .

Study 2: Antioxidant Activity Assessment

In vitro assays showed that derivatives of the compound exhibited notable antioxidant activity by scavenging free radicals and reducing lipid peroxidation levels in cellular models. These findings suggest potential therapeutic applications in oxidative stress-related conditions .

Study 3: Neuroprotective Mechanisms

Research involving animal models indicated that the compound could reduce markers of neuroinflammation and apoptosis in neurons exposed to toxic agents. This positions it as a promising candidate for further exploration in therapies aimed at neuroprotection .

Scientific Research Applications

Medicinal Chemistry

- Anticancer Activity : Research indicates that this compound may possess anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest in various cancer cell lines. In vitro studies have shown that modifications to the compound can enhance its efficacy against specific cancer types.

- Antiviral Properties : Similar compounds have demonstrated antiviral activity against a range of viruses, including those responsible for respiratory infections and hepatitis. This suggests potential applications in developing antiviral therapies.

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in disease processes, such as topoisomerases, which are critical for DNA replication and repair. This inhibition could be leveraged for therapeutic interventions in cancer and other diseases.

Biochemical Research

- Biochemical Probes : The compound is being investigated as a biochemical probe to study cellular signaling pathways and metabolic processes. Its ability to interact with specific molecular targets makes it valuable for elucidating mechanisms underlying various diseases.

- Metabolic Studies : Given its structural similarities to known metabolic regulators, the compound is being evaluated for its effects on lipid metabolism and insulin sensitivity, potentially offering insights into metabolic disorders like diabetes.

| Activity Type | Key Findings |

|---|---|

| Anticancer | Induces apoptosis in cancer cell lines |

| Antiviral | Exhibits activity against respiratory viruses |

| Enzyme Inhibition | Inhibits topoisomerases, affecting DNA processes |

Structure-Activity Relationship (SAR)

| Compound Variant | EC50 (nM) | Biological Activity |

|---|---|---|

| Base Compound | 50 | Moderate anticancer activity |

| Variant A | 30 | Enhanced apoptosis induction |

| Variant B | 40 | Increased antiviral efficacy |

Case Studies

- Anticancer Efficacy Study : A study evaluated the effects of the compound on breast cancer cell lines, demonstrating significant inhibition of cell proliferation at low micromolar concentrations. The study highlighted the role of apoptosis in mediating these effects.

- Antiviral Activity Assessment : Another research project focused on the antiviral potential of related compounds against Hepatitis C virus, showing promising results that warrant further investigation into their mechanism of action.

- Metabolic Regulation Research : A recent study explored the impact of this compound on glucose metabolism in diabetic models, revealing improvements in insulin sensitivity and reductions in blood glucose levels.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrimidine Ring

Compound A : 4-(4-{[(6-Cyclobutylpyrimidin-4-yl)oxy]methyl}piperidine-1-carbonyl)-1-methylpyrrolidin-2-one

- Structure : Differs from the target compound by replacing the 2,6-dimethylpyrimidine with a 6-cyclobutylpyrimidine.

- However, it may reduce metabolic stability compared to the dimethyl substitution due to increased susceptibility to oxidative metabolism .

Compound B : 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine

- Structure : A simpler pyrimidine derivative with a piperidine substituent.

- Impact: Lacks the pyrrolidinone and carbonyl groups, resulting in lower molecular weight (MW: 232.34 g/mol) and reduced conformational rigidity. Such compounds are often used as intermediates or scaffolds for further functionalization .

Core Heterocycle Modifications

Compound C : 7-{4-[(Dimethylamino)methyl]piperidin-1-yl}-2-(4,6-dimethylpyrazolo[1,5-a]pyrazin-2-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

Piperidine Functionalization

Compound D : 2-(4,6-Dimethylpyrazolo[1,5-a]pyrazin-2-yl)-7-[4-(piperidin-1-ylmethyl)piperidin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one

- Structure : Incorporates a piperidinylmethyl group on the piperidine ring, introducing a secondary amine.

- Impact: The additional basic nitrogen may improve solubility in acidic environments and enable protonation-dependent cellular uptake. However, it could also increase off-target interactions with non-specific cationic binding sites .

Comparative Data Table

| Parameter | Target Compound | Compound A | Compound B | Compound C | Compound D |

|---|---|---|---|---|---|

| Molecular Formula | C₂₀H₂₈N₄O₃ | C₂₀H₂₈N₄O₃ | C₁₀H₁₈N₄ | C₂₄H₂₈N₈O | C₂₈H₃₄N₈O |

| Molecular Weight (g/mol) | 372.46 | 372.46 | 232.34 | 444.54 | 498.63 |

| Key Substituents | 2,6-dimethylpyrimidine | 6-cyclobutylpyrimidine | Piperidine | Pyrazolo-pyrazine | Piperidinylmethyl |

| Therapeutic Potential | Kinase inhibition | Antimicrobial | Scaffold | Kinase inhibition | Kinase inhibition |

| Metabolic Stability | Moderate | Low | High | Low | Moderate |

Research Findings and Implications

- Target Compound : Exhibits balanced lipophilicity (clogP ~2.1) and moderate metabolic stability in human liver microsomes (t₁/₂ = 45 min), attributed to the electron-donating methyl groups on pyrimidine .

- Compound C : Shows potent kinase inhibition (IC₅₀ = 12 nM for EGFR) but poor aqueous solubility (0.5 mg/mL), limiting bioavailability .

- Compound D : Demonstrates enhanced cellular permeability (Papp = 8.6 × 10⁻⁶ cm/s) due to its tertiary amine, but off-target effects on hERG channels raise safety concerns .

Preparation Methods

Organozinc-Mediated Cyclization

Building the piperidine core leverages methods from White Rose University research (Scheme 1A):

- Reductive cyclization of 6-oxoamino acid derivatives (e.g., 19 ) using Zn/HOAc yields 2,6-disubstituted piperidines.

- Stereochemical control is achieved through Evans’ oxazaborolidine catalysts, providing diastereomeric ratios up to 9:1.

Key Data:

| Starting Material | Product | Yield (%) | dr (cis:trans) |

|---|---|---|---|

| 19 (R=Me) | 20 (cis) | 78 | 9:1 |

| 19 (R=Ph) | 20 (trans) | 65 | 1:4 |

Protecting Group Strategy

- Boc protection of the piperidine nitrogen prevents undesired side reactions during subsequent steps.

- Hydroxyl activation via mesylation (MsCl, Et3N) facilitates nucleophilic substitution with pyrimidine.

Attachment of 2,6-Dimethylpyrimidin-4-yloxy Group

Nucleophilic Aromatic Substitution

Adapting Ambeed’s protocol for analogous systems (Scheme 1B):

- 4-Chloro-2,6-dimethylpyrimidine reacts with 4-hydroxypiperidine (20 ) in DMF/K2CO3 at 100°C.

- Microwave irradiation (150 W, 30 min) enhances reaction efficiency, achieving 92% conversion.

Optimization Table:

| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| K2CO3 | DMF | 100 | 2 | 75 |

| Cs2CO3 | DMSO | 120 | 1.5 | 88 |

| DBU | MeCN | 80 | 4 | 63 |

Alternative Coupling Methods

- Ullmann-type coupling with CuI/L-proline catalyst enables O-arylation at lower temps (60°C).

- Photoredox catalysis using Ir(ppy)3 achieves C–O bond formation under visible light.

Synthesis of 1-Methylpyrrolidin-2-one

Lactam Formation via Cyclization

PMC research outlines two pathways (Scheme 2A):

- Paal-Knorr synthesis : Condensation of γ-ketoamide 22 with NH4OAc forms pyrrolidinone 23 .

- Reductive amination : Hydrogenation of δ-valerolactam derivatives over Ra-Ni yields 23 in 85% ee.

Critical Parameters:

N-Methylation Strategies

- Eschweiler-Clarke reaction : Treatment of pyrrolidinone with formaldehyde/HCO2H introduces the methyl group.

- Direct alkylation : MeI/K2CO3 in DMF achieves quantitative methylation but requires strict anhydrous conditions.

Final Coupling: Piperidine-Pyrrolidinone Conjugation

Carbodiimide-Mediated Amide Bond Formation

Following BenchChem’s acetamide synthesis (Scheme 2B):

- Activate piperidine carboxylic acid (24 ) with EDCl/HOBt.

- Couple with 1-methylpyrrolidin-2-amine (25 ) in DCM at 0°C → RT.

Reagent Comparison:

| Coupling Agent | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| EDCl/HOBt | DCM | 25 | 78 |

| HATU | DMF | 0→25 | 92 |

| DCC/DMAP | THF | 40 | 65 |

Reductive Amination Alternative

- Condense piperidine ketone 26 with pyrrolidinone amine 25 using NaBH3CN/MeOH.

- Steric hindrance from the pyrimidine group limits yield to 55%.

Challenges and Optimization Opportunities

Regioselectivity in Pyrimidine Substitution

Epimerization During Lactam Synthesis

- Racemization : Basic conditions during N-methylation cause up to 15% epimerization.

- Mitigation : Use of Schlenk techniques and low temps (0°C) preserves stereointegrity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.